molecular formula C9H9FN4O B2539135 2-azido-N-(4-fluorobenzyl)acetamide CAS No. 879216-08-7

2-azido-N-(4-fluorobenzyl)acetamide

Cat. No.: B2539135
CAS No.: 879216-08-7
M. Wt: 208.196
InChI Key: ZGYPMBGOLCKPLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(4-fluorobenzyl)acetamide typically involves the reaction of 4-fluorobenzylamine with acetic anhydride to form N-(4-fluorobenzyl)acetamide. This intermediate is then treated with sodium azide under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioamides.

    Reduction Reactions: Formation of N-(4-fluorobenzyl)acetamide.

    Cycloaddition Reactions: Formation of 1,2,3-triazoles

Scientific Research Applications

2-azido-N-(4-fluorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole derivatives.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-azido-N-(4-fluorobenzyl)acetamide largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions to form triazoles, which can interact with various biological targets. These interactions can modulate biological pathways and processes, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the azido and fluorobenzyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-azido-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O/c10-8-3-1-7(2-4-8)5-12-9(15)6-13-14-11/h1-4H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYPMBGOLCKPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN=[N+]=[N-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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